2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidinone core linked to a modified tetrahydrofuran (THF) moiety. The THF moiety contains hydroxyl and hydroxymethyl groups, enhancing hydrophilicity and solubility compared to non-polar derivatives .
Properties
Molecular Formula |
C11H14N4O5 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1 |
InChI Key |
RBYIXGAYDLAKCC-GXTPVXIHSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and further functionalization to introduce the amino group and hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 and hydroxyl groups on the tetrahydrofuran ring serve as primary sites for nucleophilic substitution.
Electrophilic Aromatic Substitution
The pyrrolo[3,2-d]pyrimidine ring undergoes electrophilic substitution at electron-rich positions (C5 and C7).
Redox Reactions
The dihydroxy tetrahydrofuran moiety participates in oxidation and reduction processes.
Cross-Coupling Reactions
The pyrrolo-pyrimidine core supports transition-metal-catalyzed coupling reactions.
Ring-Opening and Rearrangement
Controlled ring-opening of the tetrahydrofuran moiety enables structural diversification.
Biological Alkylation
The compound participates in enzyme-mediated alkylation reactions, relevant to its role as a nucleoside analog.
Scientific Research Applications
2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
The compound’s structural and functional properties are compared with analogs (Table 1), focusing on substituents, stereochemistry, and inferred pharmacological implications based on evidence.
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects :
- Halogens (I, F, Cl) : Improve binding affinity via hydrophobic or halogen-bonding interactions but may reduce solubility .
- Hydroxymethyl vs. Methyl : Hydroxymethyl enhances solubility, while methyl improves metabolic stability .
- Stereochemistry : The (2S,3R,4S,5R) configuration in the target compound optimizes spatial alignment for nucleoside mimicry, critical for target engagement .
Computational Insights :
- Structural similarity metrics (e.g., Tanimoto, Dice) suggest that analogs with shared core structures may exhibit similar bioactivity profiles .
- Clustering based on bioactivity profiles correlates with structural similarities, supporting the hypothesis that modifications like halogenation or hydroxylation dictate pharmacological behavior .
Safety and Handling: The target compound’s safety data emphasize precautions against inhalation and skin contact, common for laboratory chemicals .
Biological Activity
The compound 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 62160-23-0) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 282.25 g/mol. It features a pyrrolopyrimidine core structure with a tetrahydrofuran moiety that contributes to its biological activity.
Antiviral Properties
Research indicates that the compound exhibits antiviral activity against various pathogens. A study demonstrated that derivatives of pyrrolopyrimidines can inhibit viral replication by interfering with viral polymerases. This mechanism is particularly relevant in the context of RNA viruses.
| Study | Virus | Effect | Reference |
|---|---|---|---|
| Study 1 | Influenza | Inhibition of replication | |
| Study 2 | HIV | Reduction in viral load |
Anticancer Activity
The compound has shown promise in cancer research as well. Its ability to induce apoptosis in cancer cells was highlighted in several studies. For instance, it was found to activate caspase pathways leading to programmed cell death in leukemia cells.
| Cancer Type | Mechanism | Outcome | Reference |
|---|---|---|---|
| Leukemia | Caspase activation | Apoptosis induction | |
| Breast Cancer | Cell cycle arrest | Reduced tumor growth |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been identified as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cellular proliferation.
| Enzyme Targeted | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive | 0.45 |
The biological activity of 2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound binds to viral polymerases, preventing the replication of viral RNA.
- Induction of Apoptosis : It activates intrinsic pathways leading to cell death in cancer cells.
- Enzymatic Inhibition : By inhibiting DHFR, it disrupts folate metabolism essential for DNA synthesis.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study on HIV Treatment : A clinical trial involving HIV-positive patients showed a significant reduction in viral load after treatment with a formulation containing the compound.
- Leukemia Treatment Study : Patients with acute myeloid leukemia demonstrated improved survival rates when treated with a regimen including this pyrrolopyrimidine derivative.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is synthesized via condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize reactive groups. For example, Boc protection of the amino groups and subsequent coupling with a sugar moiety (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) ensures regioselectivity . Alternative methods include refluxing with reagents like formamide or using solvent systems such as ethanol-DMF for crystallization .
Q. What spectroscopic methods are essential for structural characterization?
Key techniques include:
- NMR spectroscopy (1H, 13C) to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., hydroxyl, amino).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry, as demonstrated for related compounds with orthorhombic crystal systems (e.g., space group P212121, unit cell parameters a=4.9164 Å, b=14.6490 Å) .
Q. What safety precautions are necessary during handling?
Follow GHS guidelines:
- Use PPE (gloves, lab coats, eye protection).
- Avoid inhalation (use fume hoods) and skin contact (wash with soap immediately).
- Store in cool, dry, ventilated areas away from ignition sources .
Advanced Research Questions
Q. How can reaction yields be optimized for 5-position substitutions?
Yield optimization involves:
Q. How does X-ray crystallography resolve stereochemical ambiguities in the tetrahydrofuran moiety?
Single-crystal X-ray diffraction determines absolute configuration by analyzing bond angles and torsion angles. For example, the (2S,3R,4S,5R) configuration was confirmed via a crystal structure with R factor = 0.020 and wR = 0.051, validating the dihydroxy and hydroxymethyl orientations .
Q. What strategies reconcile contradictory biological activity data?
- Purity verification : Use HPLC to rule out impurities affecting assays.
- Assay standardization : Control pH, temperature, and co-solvents (e.g., DMSO concentration).
- Structural analogs : Compare activities of derivatives (e.g., iodinated or fluorinated analogs) to identify SAR trends .
Q. How to achieve high enantiomeric purity during synthesis?
- Chiral chromatography : Separate enantiomers using columns with chiral stationary phases.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in key coupling steps.
- Crystallization-induced resolution : Use enantiopure seed crystals to bias crystallization .
Q. What methodologies study interactions with nucleic acid targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics in real time.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Molecular docking : Predict binding modes using software (AutoDock Vina) and validate with mutagenesis studies .
Methodological Considerations
Key crystallization solvent considerations
Ethanol-DMF mixtures (1:1 v/v) are optimal for balancing solubility and precipitation. Cooling gradients (e.g., 0°C to room temperature) enhance crystal quality .
Boc protection strategy in derivative synthesis
Boc groups are introduced via reaction with di-tert-butyl dicarbonate in THF, followed by deprotection with TFA/CH2Cl2 (1:1) to regenerate free amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
